Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a chemical compound belonging to the class of 1,2,3-triazoles. This compound features a five-membered ring containing three nitrogen atoms and is characterized by the presence of a cyano group attached to the triazole ring and an ethyl ester group linked to the acetate moiety. It is recognized for its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 202003-10-9. Its molecular formula is CHNO, with a molecular weight of 180.16 g/mol. Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is classified as a triazole derivative, which has gained attention due to its biological activities and synthetic versatility.
The synthesis of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. A common method utilized for its synthesis is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction occurs between an azide and an alkyne, often facilitated by a copper catalyst to promote the formation of the triazole ring .
The synthesis can be summarized as follows:
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate features a triazole ring structure with a cyano group at one position and an ethyl acetate moiety at another. The canonical SMILES representation of the structure is CCOC(=O)CN1C=C(N=N1)C#N.
Key structural data include:
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate involves binding interactions with biomolecules, influencing cellular processes such as gene expression and metabolism. Molecular docking studies suggest that the triazole moiety interacts with β-tubulin through hydrogen bonding with various amino acids .
Experimental data indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). These findings highlight its potential therapeutic applications in oncology.
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is typically presented as a colorless oil or crystalline solid depending on the conditions of synthesis and storage.
The compound's solubility characteristics make it suitable for various organic reactions. Its stability under different pH conditions allows it to be utilized in diverse chemical environments.
Relevant data includes:
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate has significant applications in:
This compound exemplifies the importance of triazole derivatives in medicinal chemistry and agrochemical applications, showcasing their versatility in synthetic pathways and biological interactions.
The 1,3-dipolar cycloaddition between azides and terminal alkynes—Huisgen azide-alkyne cycloaddition—serves as the cornerstone synthetic strategy for constructing the 1,2,3-triazole core in ethyl 2-(1H-1,2,3-triazol-1-yl)acetate. Copper(I)-catalyzed variants (CuAAC) enable regioselective formation of 1,4-disubstituted triazoles under mild conditions, offering exceptional functional group tolerance. This method typically involves reacting ethyl 2-azidoacetate with terminal alkynes in the presence of catalytic copper sources. Key reaction parameters include:
Catalyst systems significantly influence reaction efficiency and regioselectivity. Well-defined copper(I) complexes, such as [CuBr(PPh₃)₃], demonstrate high activity at room temperature with catalyst loadings as low as 0.5 mol%, eliminating the need for additives or arduous purification steps [4]. Heterogeneous copper catalysts, including copper(I) isonitrile complexes immobilized on polymers or copper sulfate paired with poly(imidazole-acrylamide) amphiphiles, facilitate catalyst recycling (5-8 cycles without significant activity loss) while maintaining excellent yields (>90%) in aqueous or environmentally benign solvent systems [4].
Solvent engineering profoundly impacts reaction kinetics and sustainability. Optimal performance is achieved in aqueous mixtures (e.g., MeCN-H₂O or t-BuOH-H₂O), enabling reactions without nitrogen protection and simplifying product isolation [4]. The in situ generation of azide components enhances safety; calcium carbide serves as an acetylene source for one-pot protocols, while hydrazoic acid (HN₃), generated safely at <6% concentration from sodium azide under mild acidification, reacts efficiently with terminal alkynes catalyzed by polydentate N-donor copper complexes at room temperature [4].
Table 1: Optimization of CuAAC for Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Synthesis
Alkyne Source | Catalyst System | Solvent | Temperature | Yield (%) | Reference Approach |
---|---|---|---|---|---|
Calcium carbide | CuSO₄·5H₂O, Sodium ascorbate | MeCN-H₂O (1:1) | RT | 85 | One-pot, no N₂ blanket |
Terminal alkyne | [CuBr(PPh₃)₃] (0.5 mol%) | THF | RT | 95 | No additive needed |
Terminal alkyne | Poly(imidazole-acrylamide)-Cu | H₂O | 60°C | 98 | Recyclable catalyst |
Ethyl 2-azidoacetate | CuI, Polydentate N-donor ligand | t-BuOH-H₂O | RT | 92 | In situ HN₃ generation |
Alkylation of pre-formed 1H-1,2,3-triazoles with ethyl haloacetates represents a robust alternative pathway to ethyl 2-(1H-1,2,3-triazol-1-yl)acetate, particularly valuable when functional group incompatibilities preclude cycloaddition approaches. This SN₂ reaction leverages the nucleophilicity of triazole nitrogen (N1 or N2), with N1-alkylation typically favored under basic conditions.
Base selection critically governs regioselectivity and efficiency. Alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60°C effectively promote N1-alkylation, achieving yields ~65% . Stronger bases (e.g., n-BuLi) enable metallation of N-unsubstituted triazoles at low temperatures (-78°C), followed by reaction with ethyl bromoacetate to afford the N2-regioisomer, albeit in lower yields (typically 40-50%) due to competitive O-alkylation and dimerization [4]. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) facilitates alkylation in biphasic systems (aqueous NaOH/dichloromethane), enhancing reaction rates and simplifying product isolation.
Recent advances focus on minimizing over-alkylation and improving atom economy. Controlled slow addition of ethyl chloroacetate to triazole suspensions in acetone/water mixtures containing K₂CO₃ suppresses bis-alkylation, improving isolated yields to >75% [5]. Solid-supported bases, notably Amberlyst A-21 (macroporous resin with dimethylamino groups), enable efficient alkylation in ethanol under reflux with facile catalyst recovery. This method achieves 80% conversion with 98% selectivity for the monoalkylated product after 12 hours [4].
Table 2: Alkylation Approaches for Triazole-Acetate Conjugation
Base/Catalyst | Solvent | Alkylating Agent | Temperature | Time (h) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|---|---|
K₂CO₃ | DMF | Ethyl bromoacetate | 60°C | 8 | 65 | >95:5 |
n-BuLi | THF | Ethyl bromoacetate | -78°C to RT | 12 | 45 | <5:95 |
TBAB (PTC) | CH₂Cl₂/H₂O (NaOH) | Ethyl chloroacetate | RT | 6 | 70 | >95:5 |
Amberlyst A-21 | EtOH | Ethyl chloroacetate | Reflux | 12 | 80 | >95:5 |
While less common than cycloaddition or alkylation, direct esterification of 2-(1H-1,2,3-triazol-1-yl)acetic acid with ethanol provides a viable route, particularly when carboxylic acid precursors are accessible. Catalyst selection and solvent engineering dramatically influence reaction kinetics and equilibrium conversion.
Acid catalysts remain predominant. p-Toluenesulfonic acid (p-TsOH, 10 mol%) in toluene enables azeotropic water removal via Dean-Stark apparatus, achieving 85-90% conversion at reflux after 8 hours. Heterogeneous alternatives, particularly acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages: they are recyclable (≥8 cycles without activity loss), minimize side products, and facilitate purification. Amberlyst-15 in refluxing benzene achieves 92% yield within 6 hours, outperforming homogeneous acids in environmental metrics [4]. p-TsOH also serves a dual role in facilitating 1,3-dipolar cycloadditions preceding esterification; its addition significantly accelerates the cycloaddition of nitroolefins with sodium azide en route to triazole precursors [4].
Solvent polarity and dehydration capability critically impact esterification efficiency. Non-polar solvents (toluene, benzene) favor esterification equilibrium displacement by water co-distillation. Polar aprotic solvents (DMF, DMSO), while enhancing acid solubility, necessitate higher catalyst loadings and temperatures due to competitive water retention. Innovative solvent-free approaches employ stoichiometric DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) catalysis, generating urea byproducts removed by filtration. While yielding >95% conversion, this method suffers from atom economy concerns and requires careful byproduct management [5].
Table 3: Catalyst and Solvent Performance in Esterification of 2-(1H-1,2,3-triazol-1-yl)acetic Acid
Catalyst | Solvent | Temperature | Time (h) | Conversion (%) | Key Advantage(s) |
---|---|---|---|---|---|
p-TsOH (10 mol%) | Toluene | Reflux | 8 | 85-90 | Simple setup, high conversion |
Amberlyst-15 | Benzene | Reflux | 6 | 92 | Recyclable, minimal side products |
H₂SO₄ (5 mol%) | Ethanol | Reflux | 10 | 75 | Low cost |
DCC/DMAP | Solvent-free | RT | 24 | >95 | Mild conditions |
Solid-phase synthesis (SPS) offers compelling advantages over traditional solution-phase methods for constructing complex triazole-acetate conjugates, particularly in multi-step sequences or combinatorial chemistry applications. This comparison is exemplified in macrocyclic peptide syntheses incorporating triazole motifs.
Solid-Phase Synthesis Advantages:
Solution-Phase Synthesis Limitations:
Table 4: Solid-Phase vs. Solution-Phase Synthesis of Triazole-Containing Macrocycles
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Linear Precursor Yield | 46% (after cleavage) [5] | ~30% (after multiple steps & purifications) |
Macrocyclization Yield | 36% (standard peptide coupling conditions) [5] | 0% (multiple activating agents failed) [5] |
Heterocycle Formation | Post-cyclization: DAST/BrCCl₃ (47% yield) [5] | Pre-cyclization: Requires fragment coupling |
Analog Flexibility | High: Resin-bound intermediates enable residue swaps | Low: Requires de novo synthesis for analogs |
Purification Burden | Minimal: Filtration/washing after each step | Extensive: Chromatography after each step |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1